(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and enoyl compounds. Key steps in the synthesis may involve:
Cyclization Reactions: Formation of the pyrrolo[3,4-b]pyridine core through cyclization reactions.
Enoyl Addition: Introduction of the prop-2-enoyl group under controlled conditions.
Hydrogenation: Reduction of double bonds to achieve the hexahydro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic Hydrogenation: Using metal catalysts to facilitate hydrogenation steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further saturate the molecule or modify functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Fully saturated derivatives.
Substitution Products: Various functionalized pyrrolo[3,4-b]pyridine derivatives.
Scientific Research Applications
(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of (4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Interact with the active sites of enzymes, inhibiting or modulating their activity.
Pathway Modulation: Affect biochemical pathways by altering the function of key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
1,10-Phenanthroline: Another ligand with a similar structure used in metal complexation.
Uniqueness
(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one is unique due to its specific structural features and the presence of the prop-2-enoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(4aR,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-9(13)12-5-3-4-7-8(12)6-11-10(7)14/h2,7-8H,1,3-6H2,(H,11,14)/t7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHBLNVAJIOKNO-HTQZYQBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2C1CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@@H]2[C@H]1CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.